N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine

Quinoxaline SAR Kinase inhibitor design Hit-to-lead chemistry

N-((2-Morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 1935742-34-9; molecular formula C18H19N5O; molecular weight 321.4 g/mol) is a synthetic small molecule comprising a quinoxaline core linked via a methylene bridge to a 2-morpholinopyridin-4-yl moiety. The compound belongs to the quinoxaline derivative class, a scaffold extensively explored in medicinal chemistry for kinase inhibition—particularly against VEGFR-2, EGFR, PI3Kα, and TTK/Mps1—due to the quinoxaline ring's capacity to occupy the adenine-binding pocket of ATP-competitive kinases.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 1935742-34-9
Cat. No. B3008946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine
CAS1935742-34-9
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=C2)CNC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H19N5O/c1-2-4-16-15(3-1)20-13-17(22-16)21-12-14-5-6-19-18(11-14)23-7-9-24-10-8-23/h1-6,11,13H,7-10,12H2,(H,21,22)
InChIKeyWFNQKFCVWGBLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 1935742-34-9): Chemical Identity and Quinoxaline-Class Context for Procurement Decisions


N-((2-Morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 1935742-34-9; molecular formula C18H19N5O; molecular weight 321.4 g/mol) is a synthetic small molecule comprising a quinoxaline core linked via a methylene bridge to a 2-morpholinopyridin-4-yl moiety . The compound belongs to the quinoxaline derivative class, a scaffold extensively explored in medicinal chemistry for kinase inhibition—particularly against VEGFR-2, EGFR, PI3Kα, and TTK/Mps1—due to the quinoxaline ring's capacity to occupy the adenine-binding pocket of ATP-competitive kinases [1]. The morpholinopyridine substituent contributes to solubility enhancement and provides additional hydrogen-bonding capacity, a feature associated with improved drug-likeness in quinoxaline-based kinase inhibitor design [2]. Currently listed as a preclinical research compound, it is available from multiple chemical vendors for in vitro investigation.

Why N-((2-Morpholinopyridin-4-yl)methyl)quinoxalin-2-amine Cannot Be Replaced by Generic Quinoxaline Analogs in Research Procurement


Generic substitution among quinoxaline derivatives is precluded by the sensitivity of kinase inhibitor pharmacophore recognition to specific substituent positioning. The target compound features a morpholine group attached at the 2-position of the pyridine ring, connected to the quinoxaline-2-amine core via a methylene linker at the pyridine 4-position—a regiospecific arrangement that dictates both the three-dimensional presentation of hydrogen-bond acceptors and the conformational flexibility of the linker . The closest cataloged analog, 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 2192746-81-7), differs by a single methyl substitution at the quinoxaline 3-position (molecular weight increase from 321.4 to 335.4 g/mol; ΔMW = 14.0), which alters steric occupancy of the kinase hydrophobic pocket and shifts the calculated logP by approximately +0.5 units [1]. In morpholino-quinoxaline PI3Kα inhibitor series, removal of the morpholine group or relocation from the 2-position of pyridine to alternative positions resulted in ≥10-fold loss of potency, demonstrating the non-interchangeable nature of this structural motif [2]. Even minor substituent changes within quinoxaline-based VEGFR-2 inhibitor series have been shown to invert selectivity profiles between VEGFR-2 and EGFR, underscoring that compounds within this class cannot be assumed functionally equivalent [3].

Quantitative Differentiation Evidence for N-((2-Morpholinopyridin-4-yl)methyl)quinoxalin-2-amine Against Closest Analogs: A Comparator-Anchored Procurement Guide


Structural Differentiation from the Closest Cataloged Analog (3-Methyl Derivative)

The target compound (CAS 1935742-34-9) lacks the 3-methyl substituent present on the closest commercially available analog, 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 2192746-81-7). This structural difference is functionally significant: in quinoxaline-based kinase inhibitors, the 3-position substituent occupies the hydrophobic back pocket of the ATP-binding site. In the VEGFR-2 inhibitor series reported by Elwan et al. (2026), 3-methyl substitution on the quinoxaline core contributed to differential VEGFR-2 versus EGFR selectivity, with 3-methylated analogs exhibiting a consistent selectivity shift [1]. The absence of the 3-methyl group in the target compound preserves a smaller steric footprint at this position (van der Waals volume reduction of approximately 13.1 cm³/mol based on atomic contribution), which may enable binding to kinase targets with constricted hydrophobic pockets that exclude 3-methylated analogs [2].

Quinoxaline SAR Kinase inhibitor design Hit-to-lead chemistry

Morpholinopyridine Regioisomerism: 4-Position Methylene Linkage Versus Alternative Connectivity in Quinoxaline Kinase Inhibitors

The target compound connects the quinoxaline-2-amine core to the morpholinopyridine moiety via a methylene bridge at the pyridine 4-position. In the broader morpholino-quinoxaline class, the most extensively characterized analogs (e.g., PI3Kα inhibitor 1a, IC50: 0.44 μM) employ a morpholine directly attached to the quinoxaline core rather than through a pyridine spacer [1]. This connectivity difference is pharmacologically consequential: in the PI3Kα series, the morpholine oxygen engages a conserved valine backbone NH in the hinge region via a water-mediated hydrogen bond, and pharmacophore mapping identified the morpholine position as a critical determinant of inhibitory potency [1]. The target compound's pyridine-4-methyl linker topology repositions the morpholine approximately 5–6 Å away from the quinoxaline hinge-binding motif relative to directly attached morpholino-quinoxalines, potentially accessing distinct hydrogen-bonding networks in the solvent-exposed region or the ribose pocket of the kinase active site [2].

Kinase inhibitor pharmacophore Regioisomer selectivity Scaffold hopping

Quinoxaline-2-Amine Core Versus Quinoxaline-Carboxamide Analogs: Differential Hinge-Binding Hydrogen Bond Capacity

The target compound employs a quinoxaline-2-amine scaffold, presenting the N1 nitrogen of the quinoxaline ring and the 2-amino NH as a bidentate hydrogen-bond donor/acceptor pair capable of engaging the kinase hinge region. This differs fundamentally from quinoxaline-5-carboxamide analogs such as N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide, where the carboxamide function at the 5-position alters both the hydrogen-bonding geometry and the vector of substituent projection . In the quinoxaline VEGFR-2/EGFR inhibitor series, the 2-amino group forms a conserved hydrogen bond with the backbone carbonyl of Cys919 (VEGFR-2 numbering), and modification or removal of this donor resulted in >100-fold potency reduction [1]. The target compound preserves both the 2-amino NH donor and the N1 acceptor, whereas 5-carboxamide analogs redirect the key hydrogen-bonding functionality away from the hinge, necessitating compensatory interactions elsewhere in the active site [1].

ATP-competitive inhibitors Hinge-binding motif Quinoxaline SAR

Predicted Physicochemical Differentiation: Calculated logP and Solubility Profile Versus 3-Methyl Analog

The absence of the 3-methyl substituent in the target compound reduces calculated lipophilicity by approximately 0.5 logP units compared to the 3-methyl analog (predicted logP ~2.8 for target vs. ~3.3 for 3-methyl analog, based on atom-based contribution methods) . In quinoxaline-based kinase inhibitor optimization, reducing logP below 3.0 has been associated with improved aqueous solubility, reduced plasma protein binding, and lower CYP450 inhibition liability—all parameters that influence progression from biochemical screening to cellular and in vivo studies [1]. The target compound's lower predicted logP positions it more favorably against Lipinski's Rule of Five criteria relative to the 3-methyl analog, potentially offering superior developability characteristics for hit-to-lead programs where parallel chemical optimization is planned [1].

ADME prediction LogP Aqueous solubility Lead optimization

Optimal Research Application Scenarios for N-((2-Morpholinopyridin-4-yl)methyl)quinoxalin-2-amine Based on Available Differentiation Evidence


Kinase Selectivity Profiling Across Quinoxaline Scaffold Variants

The target compound is best deployed as a comparator tool compound in kinase selectivity panels alongside its 3-methyl analog (CAS 2192746-81-7) and directly-attached morpholino-quinoxalines (e.g., compound 1a, PI3Kα IC50: 0.44 μM) to map the contribution of the 3-position substituent and linker topology to kinase selectivity [1]. The differential spatial positioning of the morpholine hydrogen-bond acceptor (displaced by approximately 5–6 Å relative to directly-attached morpholino-quinoxalines) enables systematic pharmacophore mapping of the ribose pocket and solvent-exposed region across a panel of structurally diverse kinases [1].

Hit-to-Lead Optimization of VEGFR-2/EGFR Dual Inhibitors Requiring Constrained Hydrophobic Pocket Access

For medicinal chemistry programs targeting VEGFR-2 or EGFR kinases where the hydrophobic back pocket is sterically constrained, the target compound's hydrogen substituent at the quinoxaline 3-position (van der Waals volume reduction of ~13.1 cm³/mol vs. 3-methyl analog) may permit binding modes inaccessible to 3-methylated derivatives [2]. The quinoxaline-based VEGFR-2/EGFR dual inhibitor scaffold reported by Elwan et al. (2026) provides a validated template; the target compound represents an underexplored substitution pattern within this series that may yield differential selectivity profiles when screened in parallel with 3-substituted analogs [2].

Physicochemical Developability Screening in Early-Stage Kinase Inhibitor Programs

The lower predicted lipophilicity of the target compound (clogP ≈ 2.8) relative to the 3-methyl analog (clogP ≈ 3.3) positions it as a more development-friendly starting point for programs where aqueous solubility and metabolic stability are critical optimization parameters . The compound's 1:5 hydrogen bond donor-to-acceptor ratio and moderate molecular weight (321.4 g/mol) make it a suitable scaffold for parallel ADME profiling in comparison with more lipophilic quinoxaline derivatives, enabling data-driven selection of the core scaffold before extensive synthetic elaboration .

Chemical Probe Development for TTK/Mps1 Kinase Investigation

Based on the precedent of quinoxaline-2-amine derivatives as TTK/Mps1 kinase inhibitors (BindingDB records document several aminoquinoxalines with TTK IC50 values in the 200 nM range) [3], the target compound may serve as a starting scaffold for developing chemical probes targeting the mitotic checkpoint kinase TTK. The morpholinopyridine moiety provides a vector for solubility optimization that is distinct from the piperazine-based solubilizing groups commonly employed in published TTK inhibitor series, potentially offering differentiated physicochemical and selectivity profiles when screened against the TTK kinase panel [3].

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